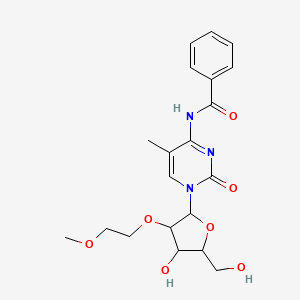
(4-Amino-butyl)-ethyl-sulfamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-butyl)-ethyl-sulfamic acid is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a butyl chain, and a sulfamic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-butyl)-ethyl-sulfamic acid typically involves the reaction of butylamine with ethyl sulfamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:
Butylamine+Ethyl sulfamate→(4-Amino-butyl)-ethyl-sulfamic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-Amino-butyl)-ethyl-sulfamic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The sulfamic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
(4-Amino-butyl)-ethyl-sulfamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Amino-butyl)-ethyl-sulfamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Butylamine: A simple amine with a butyl chain, used in various chemical syntheses.
Ethyl sulfamate: A sulfamic acid derivative, used in the synthesis of other compounds.
Sulfamic acid: A versatile compound used in cleaning agents and as a catalyst.
Uniqueness
(4-Amino-butyl)-ethyl-sulfamic acid is unique due to its combination of an amino group, a butyl chain, and a sulfamic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in diverse scientific and industrial applications.
特性
分子式 |
C6H16N2O3S |
|---|---|
分子量 |
196.27 g/mol |
IUPAC名 |
4-aminobutyl(ethyl)sulfamic acid |
InChI |
InChI=1S/C6H16N2O3S/c1-2-8(12(9,10)11)6-4-3-5-7/h2-7H2,1H3,(H,9,10,11) |
InChIキー |
QRCOKVQJWBWBQZ-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCCN)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285626.png)
![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)
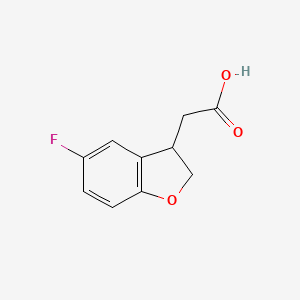
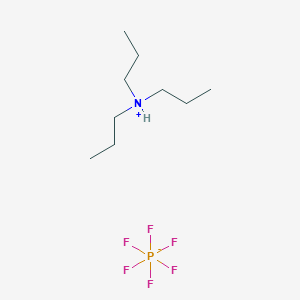
![5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
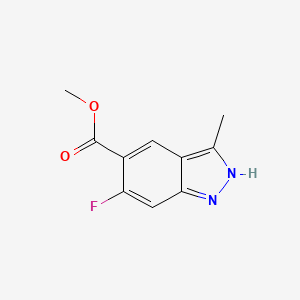
![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)
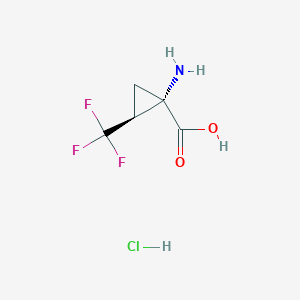
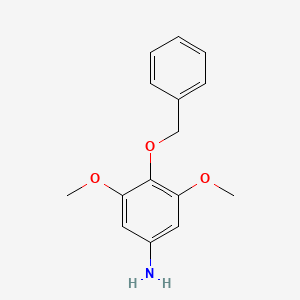
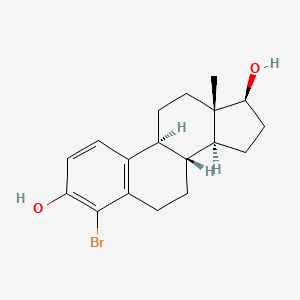

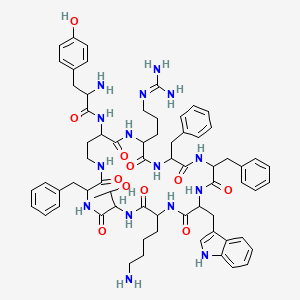
![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
